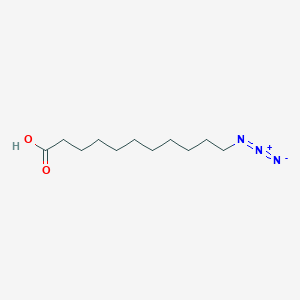
11-Azidoundecanoic acid
描述
11-Azidoundecanoic acid is an organic compound with the molecular formula C11H21N3O2. It is characterized by the presence of an azide group (-N3) and a carboxylic acid group (-COOH) at the terminal ends of an eleven-carbon aliphatic chain. This compound is primarily used in click chemistry and bioconjugation applications due to its reactive azide group.
准备方法
Synthetic Routes and Reaction Conditions: 11-Azidoundecanoic acid can be synthesized through a multi-step process starting from undecanoic acid. The general synthetic route involves the following steps:
Bromination: Undecanoic acid is first converted to 11-bromoundecanoic acid using bromine in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions: 11-Azidoundecanoic acid undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Staudinger Ligation: The azide group reacts with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.
Common Reagents and Conditions:
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like tetrahydrofuran (THF) or water.
Staudinger Ligation: Triphenylphosphine (PPh3) in an organic solvent like toluene.
Major Products:
Click Chemistry: 1,2,3-Triazoles.
Staudinger Ligation: Primary amines.
科学研究应用
11-Azidoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the functionalization of materials like graphene and nanorods to enhance their properties
作用机制
The mechanism of action of 11-azidoundecanoic acid is primarily based on its azide group, which is highly reactive and can participate in various chemical reactions. In click chemistry, the azide group reacts with alkynes to form stable triazole linkages. In bioconjugation, the azide group can be selectively targeted and modified, allowing for the precise labeling and tracking of biomolecules .
相似化合物的比较
11-Azidoundecanol: Similar structure but with a hydroxyl group (-OH) instead of a carboxylic acid group.
11-Bromoundecanoic Acid: Precursor to 11-azidoundecanoic acid with a bromine atom instead of an azide group.
10-Azidodecanoic Acid: Similar structure but with a ten-carbon chain.
Uniqueness: this compound is unique due to its combination of an azide group and a carboxylic acid group, making it highly versatile for various chemical modifications and applications. Its ability to participate in click chemistry and bioconjugation reactions sets it apart from other similar compounds .
生物活性
11-Azidoundecanoic acid, a derivative of 11-aminoundecanoic acid, has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and metabolic pathways.
Chemical Structure and Properties
This compound is characterized by the presence of an azide group (-N₃) at the terminal end of an undecanoic acid chain. This modification enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with azide functionalities can exhibit antimicrobial properties. This may be attributed to their ability to disrupt cellular membranes or interfere with metabolic processes in microorganisms.
- Potential as a Drug Delivery Agent : The azide group allows for click chemistry applications, facilitating the conjugation of drugs to targeting moieties, thereby enhancing drug delivery systems.
2. Toxicity Profiles
The toxicity of this compound has not been extensively studied; however, analogs such as 11-aminoundecanoic acid provide insights into potential toxicological outcomes.
- Acute Toxicity : Studies on related compounds have shown low acute toxicity levels in animal models, indicating that this compound may also possess a favorable safety profile at lower concentrations.
- Chronic Toxicity and Carcinogenicity : Long-term studies on similar compounds have revealed instances of carcinogenic effects at high doses, particularly in male rats. The relevance of these findings to this compound remains to be elucidated through dedicated research.
Metabolism and Biodegradation
Research on the metabolism of related compounds suggests that this compound may undergo enzymatic degradation through pathways involving hydrolysis and oxidation. The potential for biodegradation is significant, particularly in environmental contexts where such compounds are utilized in plastics or coatings.
Table 1: Summary of Biological Activities and Toxicity Profiles
属性
IUPAC Name |
11-azidoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAVFOAOGZWQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













